7-butoxy-8-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-butoxy-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . The compound this compound is of interest due to its potential biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coumarin derivatives, including 7-butoxy-8-methyl-4-phenyl-2H-chromen-2-one, can be achieved through various methods. One common method is the Pechmann condensation, which involves the condensation between phenols and β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, zirconium tetrachloride, and titanium tetrachloride . Heterogeneous catalysts such as cation-exchange resins, Nafion resin/silica composites, and zeolite H-BEA are also used .
Industrial Production Methods: Industrial production of coumarin derivatives often involves optimizing the reaction conditions to achieve higher yields and purity. The use of green solvents, catalysts, and other procedures under non-classical conditions has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-butoxy-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under specific conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
7-butoxy-8-methyl-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other coumarin derivatives. In biology and medicine, coumarin derivatives are known for their antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities . These compounds are also used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-butoxy-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. Coumarin derivatives are known to inhibit various enzymes and proteins, leading to their biological effects. For example, they can inhibit platelet aggregation and steroid 5α-reductase . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-butoxy-8-methyl-4-phenyl-2H-chromen-2-one include other coumarin derivatives such as 7-hydroxy-4-methylcoumarin, 7-ethoxy-4-methylcoumarin, and 7,8-dihydroxy-4-phenyl-2H-chromen-2-one .
Uniqueness: What sets this compound apart from other coumarin derivatives is its unique substitution pattern, which can lead to distinct biological activities and applications. The presence of the butoxy group at the 7-position and the phenyl group at the 4-position can influence its chemical reactivity and interaction with biological targets .
Properties
Molecular Formula |
C20H20O3 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
7-butoxy-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C20H20O3/c1-3-4-12-22-18-11-10-16-17(15-8-6-5-7-9-15)13-19(21)23-20(16)14(18)2/h5-11,13H,3-4,12H2,1-2H3 |
InChI Key |
WLKFUPQMMVIFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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